2,6-Dibromo-3-methoxybenzaldehyde
Description
2,6-Dibromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Properties
IUPAC Name |
2,6-dibromo-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBEYOQZCDHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2,6-dibromo-3-methoxybenzoic acid.
Reduction: Formation of 2,6-dibromo-3-methoxybenzyl alcohol.
Scientific Research Applications
2,6-Dibromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and generating reactive oxygen species. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-methoxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,6-Dibromo-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the 4 position.
2,6-Dibromo-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group
Uniqueness
2,6-Dibromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Biological Activity
2,6-Dibromo-3-methoxybenzaldehyde (DBMB) is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DBMB has the molecular formula , characterized by two bromine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring. Its unique structure contributes to its diverse biological activities.
1. Antimicrobial Properties
DBMB has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. The compound's effectiveness varies among different microbial strains, necessitating further research to establish its spectrum of activity.
2. Anticancer Properties
DBMB shows promising anticancer activity , particularly against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways and generation of reactive oxygen species (ROS).
Table 1: Anticancer Activity of DBMB Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 0.05 | Induction of apoptosis via ROS generation |
| MCF7 | 0.06 | Inhibition of proliferation and cell cycle arrest |
| HCT-116 | 0.08 | Modulation of apoptotic pathways |
The mechanism by which DBMB exerts its biological effects involves several biochemical pathways:
- Apoptosis Induction : DBMB may activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.
- Reactive Oxygen Species Generation : The compound can elevate ROS levels, causing oxidative stress that is detrimental to cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
Study 1: Antioxidant Activity
A study published in MDPI demonstrated that DBMB exhibits significant antioxidant properties, effectively scavenging DPPH radicals. This property is crucial for protecting cells from oxidative damage, which is often linked to cancer progression .
Study 2: Cytotoxic Effects on Leukemia Cells
Another investigation assessed the cytotoxic effects of DBMB on K562 leukemia cells. The results indicated that DBMB not only inhibited cell viability but also induced apoptosis without affecting the cell cycle distribution . This suggests a targeted approach to treating leukemia using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
